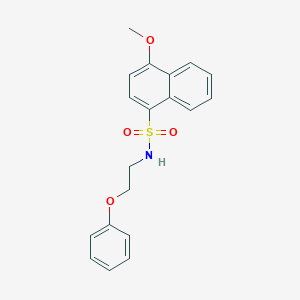
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPNS and belongs to the family of sulfonamides.
Mechanism of Action
The mechanism of action of MPNS is not fully understood. However, it has been suggested that MPNS may exert its biological activity through the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
MPNS has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPNS can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that MPNS can reduce tumor growth in animal models of cancer. MPNS has also been shown to inhibit carbonic anhydrase activity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPNS is its potential as a versatile building block for the preparation of various compounds. MPNS has also been shown to exhibit biological activity, making it a potential lead compound for drug discovery. However, one of the limitations of MPNS is its relatively low solubility in water, which may limit its application in biological assays.
Future Directions
There are several future directions for the study of MPNS. One potential direction is the investigation of its potential as an anticancer agent. Another direction is the development of more soluble derivatives of MPNS for biological assays. Additionally, the potential of MPNS as a building block for the preparation of metal-organic frameworks could be further explored. Overall, the study of MPNS has the potential to lead to the development of new compounds with various applications in medicine, chemistry, and material science.
Synthesis Methods
The synthesis of MPNS involves the reaction between 4-methoxy-naphthalene-1-sulfonyl chloride and 2-phenoxyethylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white solid that can be purified through recrystallization.
Scientific Research Applications
MPNS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, MPNS has been shown to exhibit anticancer and anti-inflammatory activities. It has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. In organic synthesis, MPNS has been used as a reagent for the preparation of various compounds. In material science, MPNS has been used as a building block for the preparation of metal-organic frameworks.
properties
Molecular Formula |
C19H19NO4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)25(21,22)20-13-14-24-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 |
InChI Key |
XNKUADXZOSPAIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)


![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)



![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)